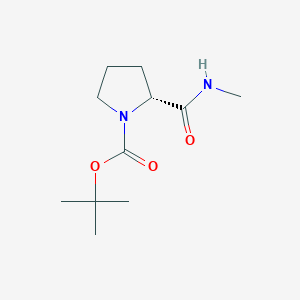

(R)-1-Boc-N-methylpyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-1-Boc-N-methylpyrrolidine-2-carboxamide, also known as Boc-pyrrolidine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of pyrrolidine derivatives and is widely used in organic synthesis and medicinal chemistry.

Scientific Research Applications

Application in Cancer Treatment

(R)-1-Boc-N-methylpyrrolidine-2-carboxamide, under its derivative form ABT-888, has been identified as a potent inhibitor of the Poly(ADP-ribose) polymerase (PARP) enzyme, showing significant potential in the treatment of cancer. It exhibits strong potency against both PARP-1 and PARP-2 enzymes, making it a promising candidate in human clinical trials for cancer therapy (Penning et al., 2009).

Solid Phase Synthesis of Polyamides

This compound has been utilized in the solid-phase synthesis of sequence-specific DNA-binding polyamides. These polyamides have significant potential in targeting specific DNA sequences, increasing the scope for developing new therapeutics (Baird & Dervan, 1996).

Synthesis of Enantiopure Pyrrolizidinone Amino Acid

Research demonstrates the synthesis of enantiopure pyrrolizidinone amino acid using this compound, which is significant for exploring conformation-activity relationships in various biologically active peptides (Dietrich & Lubell, 2003).

Agricultural Application

In agricultural settings, derivatives of this compound, like boscalid, a carboxamide fungicide, have shown effectiveness. Their applications, however, raise concerns regarding environmental contamination, underscoring the need for sustainable usage practices (Papaevangelou et al., 2017).

Synthesis of Chiral Complexes for Asymmetric Hydrogenation

The compound has been involved in synthesizing chiral CNN-pincer-type metal complexes. These complexes are used in asymmetric hydrogenation, an important process in creating optically active compounds for pharmaceuticals and fine chemicals (Boronat et al., 2010).

Mechanism of Action

Mode of Action

It’s known that the configuration of the compound can significantly affect its conformation and interactions with other molecules . For instance, it has been observed that the compound may adopt some ordered structures in aqueous solution .

Biochemical Pathways

It’s known that amino acids and their derivatives can influence various biological processes, including the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Pharmacokinetics

It’s known that the pharmacokinetic properties of naturally occurring peptides can be controlled by introducing nonstandard amino acid residues into their backbone chain .

Result of Action

It’s known that the compound’s configuration can significantly affect its conformation and interactions with other molecules .

Action Environment

It’s known that the three-dimensional structure of a peptide is strongly influenced by its solvent environment .

properties

IUPAC Name |

tert-butyl (2R)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-6-8(13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLUSFVWHVIZGT-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B2377627.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2377629.png)

![7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2377633.png)

![8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2377638.png)

![N-[1-(2-furyl)ethyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2377640.png)

![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377645.png)

![N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377647.png)